N-(3-chloro-2-methylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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Description
N-(3-chloro-2-methylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C19H16ClN5O2S and its molecular weight is 413.88. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Elucidation
A study by MahyavanshiJyotindra, ParmarKokila, and MahatoAnil (2011) focused on the synthesis and structural elucidation of N-(4-aryl amine)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide derivatives. These compounds, which include structures similar to the specified chemical, were synthesized and then screened for their in-vitro antibacterial, antifungal, and anti-tuberculosis activity. The research highlights the potential of these compounds in developing new antimicrobial agents (MahyavanshiJyotindra et al., 2011).
Anticancer Activity
In another study, Horishny, Arshad, and Matiychuk (2021) synthesized 2-(4-Oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives, which are structurally related to the specified compound. They tested these derivatives for anticancer activity, finding potent and selective cytotoxic effects against CCRF-CEM and SR leukemia cell lines. This research suggests the potential therapeutic applications of such compounds in treating cancer (Horishny et al., 2021).
Antimicrobial Agents Development
Baviskar, Khadabadi, and Deore (2013) synthesized a new series of N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl }acetamide, which shares a common structural motif with the compound of interest. These compounds were evaluated for in vitro antibacterial activity against various pathogens, demonstrating the role of such chemical structures in developing new antimicrobial agents (Baviskar et al., 2013).
Novel Coordination Complexes and Antioxidant Activity
A study by Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives, including coordination complexes with potential structural similarities to the target compound. These complexes were characterized and evaluated for antioxidant activity, revealing significant antioxidant properties. This research underscores the versatility of such compounds in synthesizing coordination complexes with potential therapeutic applications (Chkirate et al., 2019).
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[[5-(furan-2-yl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5O2S/c1-13-14(20)6-4-7-15(13)21-17(26)12-28-19-23-22-18(16-8-5-11-27-16)25(19)24-9-2-3-10-24/h2-11H,12H2,1H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQSLPZJAMDTUFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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